4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group at the 4-position, a carboxamide group at the 3-position, and methyl groups at the 1 and 5 positions of the pyrazole ring. It has a molecular formula of C7H12N4O and a molecular weight of 168.2 g/mol
Preparation Methods
The synthesis of 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to introduce the carboxamide group. The reaction typically requires the use of coupling agents such as carbodiimides and may be carried out under mild conditions to ensure high yields .
Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion to the final product. These methods are optimized for large-scale production and may involve the use of catalysts and specific reaction conditions to enhance efficiency and yield .
Chemical Reactions Analysis
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carboxamide group to an amine, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but with a propyl group instead of a trimethyl group, leading to different chemical and biological properties.
4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: This compound lacks one methyl group compared to this compound, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2551116-87-9 |
---|---|
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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